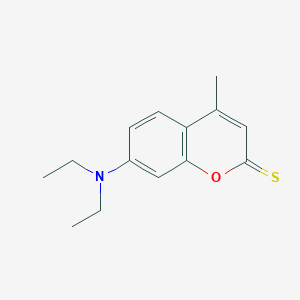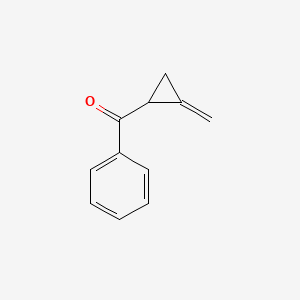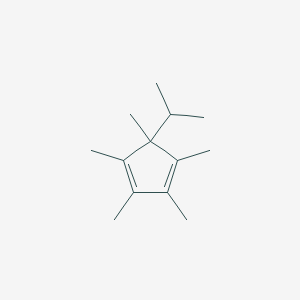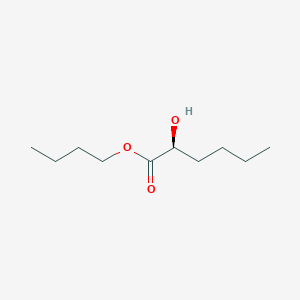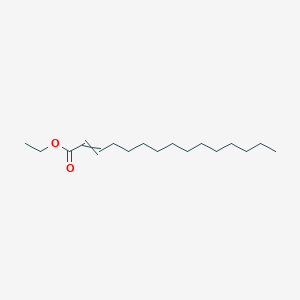
Val-Lys-Gly-Phe-Tyr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Val-Lys-Gly-Phe-Tyr” is a peptide composed of five amino acids: valine (Val), lysine (Lys), glycine (Gly), phenylalanine (Phe), and tyrosine (Tyr). Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes.
準備方法
Synthetic Routes::
Solid-Phase Peptide Synthesis (SPPS): This method involves stepwise assembly of the peptide chain on a solid support. Amino acids are sequentially added, starting from the C-terminus, using protected amino acid derivatives. The protecting groups prevent unwanted side reactions.
Solution-Phase Synthesis: In this approach, the peptide is synthesized in solution, with each amino acid added sequentially using coupling reagents.
Chemical Ligation: For longer peptides, chemical ligation methods combine smaller peptide fragments to form the final sequence.
Industrial Production:: Industrial-scale production of peptides often relies on SPPS or recombinant DNA technology. Recombinant expression in bacteria or yeast yields larger quantities of the desired peptide.
化学反応の分析
Reactions::
Oxidation: Peptides can undergo oxidation of sulfur-containing amino acids (e.g., cysteine) to form disulfide bonds.
Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT).
Substitution: Peptides can undergo nucleophilic substitution reactions at specific functional groups.
Hydrolysis: Acid or enzymatic hydrolysis breaks peptide bonds.
Coupling Reagents: Examples include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Protecting Groups: Used to protect reactive functional groups during synthesis.
Cleavage Reagents: TFA (trifluoroacetic acid) is commonly used to cleave peptides from the solid support.
Major Products:: The major product of peptide synthesis is the desired peptide sequence itself.
科学的研究の応用
Biological Research: Peptides serve as tools for studying protein-protein interactions, receptor binding, and enzyme function.
Drug Development: Peptides are potential drug candidates due to their specificity and low toxicity.
Diagnostic Assays: Peptides can be used in diagnostic tests (e.g., ELISA) to detect specific antibodies or antigens.
Cosmetics and Personal Care: Peptides are used in skincare products for their anti-aging and skin-repair properties.
作用機序
The specific mechanism of action for “Val-Lys-Gly-Phe-Tyr” would depend on its context (e.g., receptor binding, enzyme inhibition). Generally, peptides can interact with cell receptors, modulate signaling pathways, or act as enzyme substrates or inhibitors.
類似化合物との比較
特性
CAS番号 |
175701-70-9 |
|---|---|
分子式 |
C31H44N6O7 |
分子量 |
612.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H44N6O7/c1-19(2)27(33)30(42)36-23(10-6-7-15-32)28(40)34-18-26(39)35-24(16-20-8-4-3-5-9-20)29(41)37-25(31(43)44)17-21-11-13-22(38)14-12-21/h3-5,8-9,11-14,19,23-25,27,38H,6-7,10,15-18,32-33H2,1-2H3,(H,34,40)(H,35,39)(H,36,42)(H,37,41)(H,43,44)/t23-,24-,25-,27-/m0/s1 |
InChIキー |
DIBLBAURNYJYBF-XLXZRNDBSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
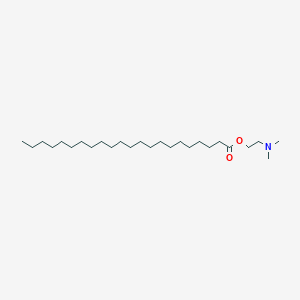
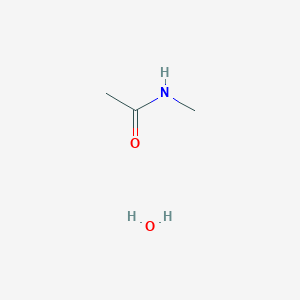

![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)
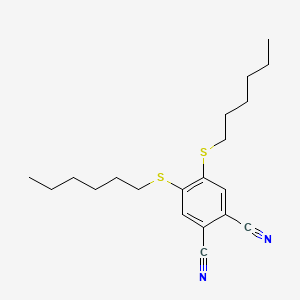
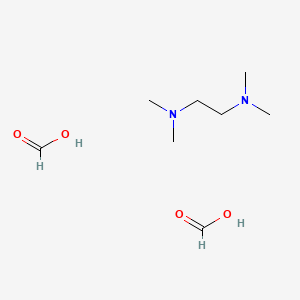
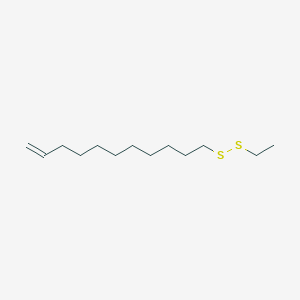
![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
